molecular formula C17H16N4O2 B4506438 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide

Cat. No.: B4506438
M. Wt: 308.33 g/mol
InChI Key: JAVWWAWUHHKMIX-UHFFFAOYSA-N
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Description

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of an oxadiazole ring, a pyridine ring, and a propanamide group. The oxadiazole ring is known for its stability and versatility in various chemical reactions, making this compound of significant interest in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The resulting oxadiazole intermediate is then coupled with a pyridine derivative through a series of condensation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides, depending on the reaction conditions.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides, while reduction can produce amines

Scientific Research Applications

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The pyridine ring can enhance the compound’s binding affinity to certain biological targets, leading to its potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: These compounds share a similar heterocyclic structure and are known for their broad range of biological activities.

    Indole Derivatives: Indole compounds also feature a heterocyclic ring and are widely studied for their medicinal properties.

    Benzimidazole Derivatives: These compounds are structurally related and have significant applications in medicinal chemistry.

Uniqueness

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the oxadiazole and pyridine rings enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-12-5-2-3-7-14(12)17-20-16(23-21-17)9-8-15(22)19-13-6-4-10-18-11-13/h2-7,10-11H,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVWWAWUHHKMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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